molecular formula C39H64Na2O15S2 B1249826 Clathsterol

Clathsterol

Cat. No. B1249826
M. Wt: 883 g/mol
InChI Key: HACDCFFQGRQGEQ-FYVHBMJCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Clathsterol is an organic sodium salt which is the disodium salt of clathsterol disulfonic acid. It is obtained from the extract of a sponge Clathria sp. and acts as an inhibitor of HIV-1 reverse transcriptase (RT). It has a role as a metabolite and a HIV-1 reverse transcriptase inhibitor. It is an organic sodium salt and a butyrate ester. It contains a clathsterol(2-).

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Clathsterol Core : Clathsterol's steroidal core has been successfully synthesized from tigogenin, a readily available compound. This synthesis involves key reactions like the abnormal Baeyer–Villiger rearrangement, xanthation, and regioselective epoxide-opening lactonization (Cong, Zhang, & Tian, 2010).

  • Identification and Analysis : Clathsterol, isolated from the Red Sea sponge Clathria species, is identified primarily through spectral data interpretation and chemical transformations. It exhibits inhibitory activity against HIV-1 reverse transcriptase at specific concentrations (Rudi et al., 2001).

  • Stereochemical Assignment : Through synthesizing isomers of the side chain of clathsterol, the stereochemistry of this marine sterol has been determined. This includes strategies like addition/reduction procedures, epoxide-opening reactions, and [3.3]-rearrangements (Zhou, Feng, Shi, & Tian, 2016).

Biological and Medical Applications

  • Anti-HIV Activity : Clathsterol shows promising activity against HIV-1, particularly as an inhibitor of HIV-1 reverse transcriptase. This activity is significant at a concentration of 10 microM, making it a potential therapeutic agent (Rudi et al., 2001).

  • Pharmacological Enhancements via Clathrate Formation : Research indicates that forming clathrate complexes with certain pharmaceuticals, like nonsteroid anti-inflammatory drugs and prostaglandins, enhances their therapeutic efficacy and reduces side effects (Tolstikova, Sorokina, Kovalenko, & Tolstikov, 2004).

  • Potential in Drug Delivery Systems : Clathrates, including those involving clathsterol, have applications in drug delivery due to their ability to host guest molecules, offering a method for targeted and controlled release of pharmaceuticals (Voloshin, Novikov, & Nelyubina, 2015).

Technological Applications

  • Hydrogen Storage Materials : Clathrates, possibly including clathsterol derivatives, are being explored as materials for hydrogen storage. Their low production cost, environmentally benign nature, and potential for property customization make them a promising area of research (Gupta et al., 2021).

  • Nanoporous Materials Development : Clathrates offer a framework for developing nanoporous materials with customizable pores. Such materials have a wide range of potential applications in environmental cleanup, drug delivery, and other domains (Borman, 1997).

properties

Product Name

Clathsterol

Molecular Formula

C39H64Na2O15S2

Molecular Weight

883 g/mol

IUPAC Name

disodium;[(2S,3S,8R,9S,10S,13R,14S,15R,16R,17R)-15-acetyloxy-17-[(2S)-3,4-di(butanoyloxy)-5-ethyl-6-methylheptan-2-yl]-16-hydroxy-10,13-dimethyl-2-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C39H66O15S2.2Na/c1-10-13-30(41)51-35(36(25(12-3)21(4)5)52-31(42)14-11-2)22(6)32-34(43)37(50-23(7)40)33-26-16-15-24-19-28(53-55(44,45)46)29(54-56(47,48)49)20-39(24,9)27(26)17-18-38(32,33)8;;/h21-22,24-29,32-37,43H,10-20H2,1-9H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2/t22-,24?,25?,26+,27-,28-,29-,32-,33+,34+,35?,36?,37+,38+,39-;;/m0../s1

InChI Key

HACDCFFQGRQGEQ-FYVHBMJCSA-L

Isomeric SMILES

CCCC(=O)OC([C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+]

Canonical SMILES

CCCC(=O)OC(C(C)C1C(C(C2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+]

synonyms

clathsterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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